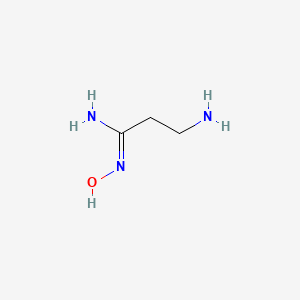
3-amino-N'-hydroxypropanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-N’-hydroxypropanimidamide is an organic compound with the molecular formula C₃H₉N₃O. It is characterized by the presence of an amino group, a hydroxy group, and an amidine group. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-amino-N’-hydroxypropanimidamide can be synthesized through the reaction of acrylonitrile with hydroxylamine. The process involves the following steps:
Cyanoethylation: Acrylonitrile reacts with a nucleophile in the presence of a cyanoethylation catalyst to produce a cyanoethylation product.
Conversion to Amidoxime: The cyano group in the cyanoethylation product is converted into an amidoxime functional group by reacting with hydroxylamine.
Industrial Production Methods
Industrial production of 3-amino-N’-hydroxypropanimidamide typically follows the same synthetic route as described above, with optimization for large-scale production. This involves the use of continuous flow reactors and efficient separation techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-amino-N’-hydroxypropanimidamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the amidoxime group to an amine.
Substitution: The amino and hydroxy groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amides or ethers.
Scientific Research Applications
3-amino-N’-hydroxypropanimidamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-amino-N’-hydroxypropanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to inhibition or modulation of their activity. The pathways involved may include enzyme inhibition, receptor binding, and signal transduction .
Comparison with Similar Compounds
Similar Compounds
- 3-amino-N-hydroxypropanimidamide
- 3,3’-azanediylbis(N’-hydroxypropanimidamide)
- 3,3’-(ethane-1,2-diylbis(oxy))bis(N’-hydroxypropanimidamide)
Uniqueness
3-amino-N’-hydroxypropanimidamide is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and reaction profiles, making it valuable for targeted applications in research and industry .
Properties
Molecular Formula |
C3H9N3O |
|---|---|
Molecular Weight |
103.12 g/mol |
IUPAC Name |
3-amino-N'-hydroxypropanimidamide |
InChI |
InChI=1S/C3H9N3O/c4-2-1-3(5)6-7/h7H,1-2,4H2,(H2,5,6) |
InChI Key |
NEIKBNYERRGVTR-UHFFFAOYSA-N |
Isomeric SMILES |
C(CN)/C(=N/O)/N |
Canonical SMILES |
C(CN)C(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


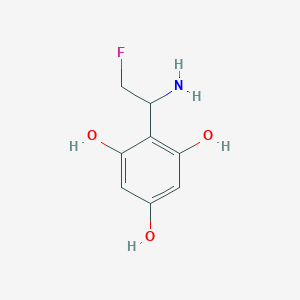
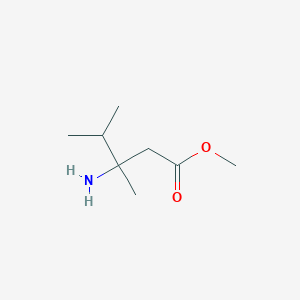
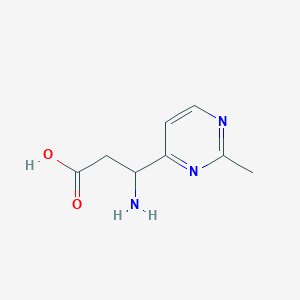
![2-[(2-Aminoethyl)amino]-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B13316167.png)
![3,6-Diethylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid](/img/structure/B13316171.png)
![(3R)-3-([(Tert-butoxy)carbonyl]amino)-4-methylhexanoicacid](/img/structure/B13316178.png)
amine](/img/structure/B13316179.png)

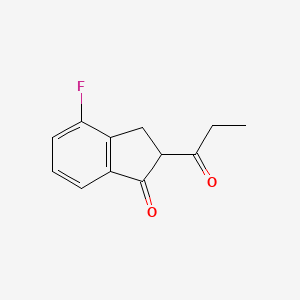
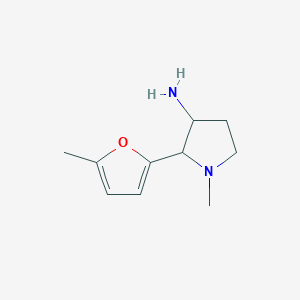
![3-[3-(Benzyloxy)phenyl]-2-(thiophen-2-yl)prop-2-enoic acid](/img/structure/B13316202.png)
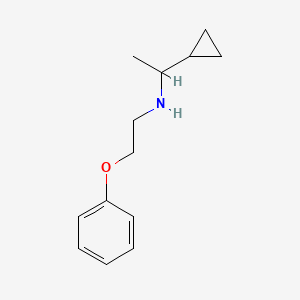
![tert-ButylN-[2-(naphthalen-1-ylmethyl)-3-oxopropyl]carbamate](/img/structure/B13316227.png)
![2-Bromo-6-{[(3-hydroxypropyl)amino]methyl}phenol](/img/structure/B13316251.png)
